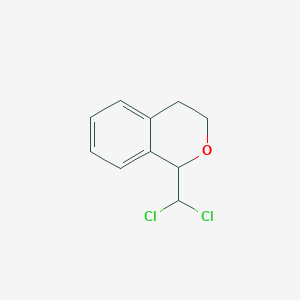

1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran

Description

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is a bicyclic organic compound featuring a benzopyran core substituted with a dichloromethyl group at the 1-position. The 3,4-dihydro modification indicates partial saturation of the pyran ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs.

Properties

IUPAC Name |

1-(dichloromethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRMYOUUYRQALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran can be achieved through various methods. One common approach involves the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-1-benzopyran with dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzopyran aldehydes or acids, while reduction can produce benzopyran methyl derivatives.

Scientific Research Applications

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity with cytochrome P-450 enzymes, for example, can result in the inhibition of these enzymes and affect metabolic processes .

Comparison with Similar Compounds

Dichloromethyl-Substituted Aromatic Compounds

Example 1: (Dichloromethyl)benzene

- Structure : A benzene ring with a dichloromethyl substituent (CAS 98-87-3) .

- Key Differences: Unlike 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, this compound lacks the fused bicyclic framework, leading to distinct electronic and steric profiles.

- Reactivity : Dichloromethyl aromatics are intermediates in aziridine synthesis via TDAE-mediated reactions, as seen in ortho-nitro(dichloromethyl)benzene derivatives . The benzopyran analog’s reactivity may differ due to steric hindrance from the fused ring.

Example 2: Halofuranones (e.g., EMX, BMX-3)

- Structure: Halogenated furanones like EMX (2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) and BMX-3 (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) feature dichloromethyl groups on oxygen-rich heterocycles .

- Key Differences: These compounds exhibit higher electrophilicity due to electron-withdrawing carbonyl groups, contrasting with the benzopyran’s ether oxygen.

Benzopyran Derivatives

Example 1: 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one

- Structure : A coumarin derivative with a methyl group and a ketone in the pyran ring (CAS 92-47-7) .

- Key Differences : The lactone group in this compound enhances polarity and hydrogen-bonding capacity compared to the dichloromethyl-substituted benzopyran. Safety data indicate respiratory irritation risks, suggesting similar precautions may apply to handling this compound .

Example 2: 1-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol hydrochloride

- Structure: A dihydrobenzopyran with aminomethyl and diol substituents .

- Key Differences: The hydrophilic diol and charged aminomethyl groups increase water solubility, unlike the dichloromethyl analog.

Dichloromethyl-Substituted Heterocycles

Example: 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

- Structure : Fused triazine-pyrazole systems with a dichloromethyl group .

- The triazine core enables DNA intercalation, whereas the benzopyran’s mode of action (if bioactive) remains unexplored .

Structural and Functional Insights

Table 1: Comparative Properties

Key Observations:

Steric Effects : Ortho-substituted dichloromethyl aromatics (e.g., nitro derivatives) show high trans-diastereoselectivity in aziridine synthesis due to steric hindrance . The benzopyran’s fused ring may impose similar steric constraints.

Electronic Effects: Halofuranones (EMX) exhibit enhanced electrophilicity compared to benzopyrans, influencing toxicity profiles .

Biological Activity

1-(Dichloromethyl)-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique chemical structure that includes a dichloromethyl group, which enhances its reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of benzopyran derivatives with dichloromethyl reagents under controlled conditions. For example, the synthesis can involve using titanium tetrachloride as a catalyst to yield high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific biochemical pathways. The dichloromethyl group is believed to interact with nucleophilic sites in cellular targets, potentially leading to cellular damage or death in malignant cells .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of critical enzymes involved in metabolic processes, such as cytochrome P-450 enzymes, which are essential for drug metabolism and detoxification .

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This finding highlights its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.